{(3E)-2-oxo-3-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid
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Overview
Description
2-[(3E)-2-OXO-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazinoindole moiety, which is a fused heterocyclic system, and an indole ring, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3E)-2-OXO-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5H-[1,2,4]triazino[5,6-b]indole with hydrazine derivatives, followed by cyclization and functional group transformations to introduce the indole and acetic acid moieties. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, reagents, and catalysts is critical to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3E)-2-OXO-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or triazinoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.
Scientific Research Applications
2-[(3E)-2-OXO-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound exhibits promising anticancer, antiviral, and antimicrobial activities, making it a candidate for drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3E)-2-OXO-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases or proteases, leading to cell cycle arrest and apoptosis in cancer cells. The triazinoindole moiety is crucial for its binding affinity and specificity, while the indole ring enhances its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core and exhibit similar biological activities.
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole ring.
Indole derivatives: Various indole-based compounds with diverse biological activities.
Uniqueness
2-[(3E)-2-OXO-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID is unique due to its combination of the triazinoindole and indole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C19H13N7O3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[2-hydroxy-3-(5H-[1,2,4]triazino[5,6-b]indol-3-yldiazenyl)indol-1-yl]acetic acid |
InChI |
InChI=1S/C19H13N7O3/c27-14(28)9-26-13-8-4-2-6-11(13)16(18(26)29)23-25-19-21-17-15(22-24-19)10-5-1-3-7-12(10)20-17/h1-8,29H,9H2,(H,27,28)(H,20,21,24) |
InChI Key |
FOAXZTVZKJNCAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N=NC4=C(N(C5=CC=CC=C54)CC(=O)O)O |
Origin of Product |
United States |
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